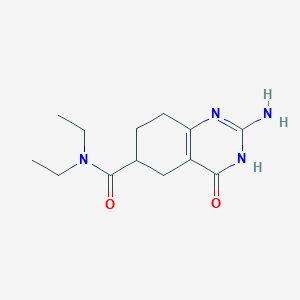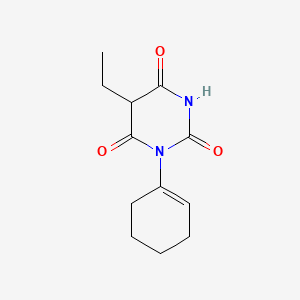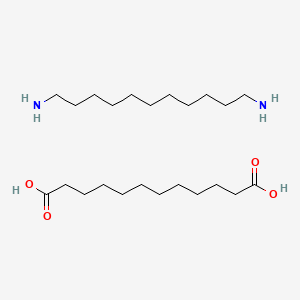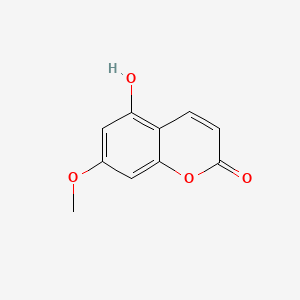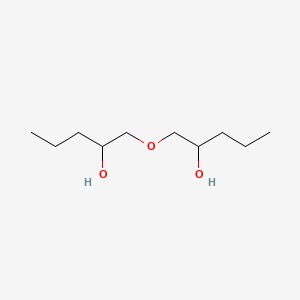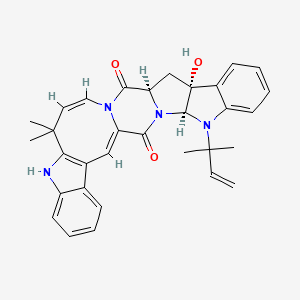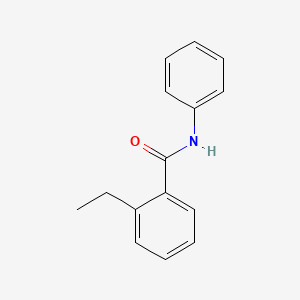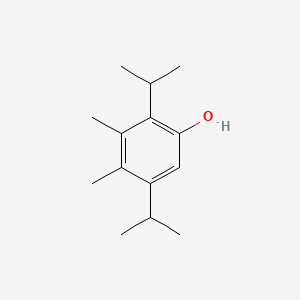
2,5-Diisopropyl-3,4-xylenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diisopropyl-3,4-xylenol is an organic compound with the molecular formula C14H22O. It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is known for its unique structural features, which include two isopropyl groups and two methyl groups attached to the benzene ring. It is used in various scientific and industrial applications due to its chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Diisopropyl-3,4-xylenol can be synthesized through several methods. One common approach involves the alkylation of 3,4-xylenol with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions with an appropriate solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reaction. The product is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diisopropyl-3,4-xylenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogens (e.g., chlorine, bromine) or nitro groups can be introduced using reagents like chlorine gas (Cl2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
2,5-Diisopropyl-3,4-xylenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as an active ingredient in antiseptics.
Industry: Utilized in the production of resins, coatings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Diisopropyl-3,4-xylenol involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with amino acids in proteins, disrupting their structure and function. This disruption can lead to the leakage of cellular contents and ultimately cell death. The compound’s phenolic nature also allows it to act as an antioxidant, scavenging free radicals and preventing oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Diisopropyl-3,5-xylenol
- 2,4,6-Triisopropyl-m-cresol
- 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol
Uniqueness
2,5-Diisopropyl-3,4-xylenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
60834-76-6 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
3,4-dimethyl-2,5-di(propan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-8(2)12-7-13(15)14(9(3)4)11(6)10(12)5/h7-9,15H,1-6H3 |
Clave InChI |
MEWKMHMKBLDOOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1C(C)C)O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
